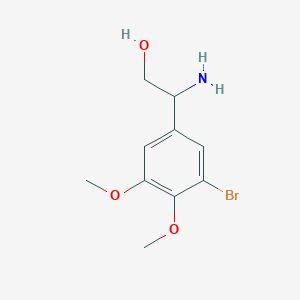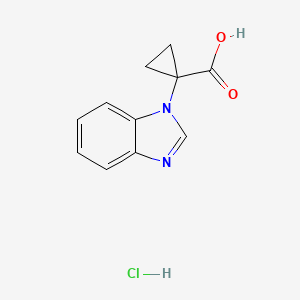
2-Ethynyl-6-methylbenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethynyl-6-methylbenzonitrile is an aromatic organic compound characterized by the presence of an ethynyl group and a methyl group attached to a benzonitrile core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethynyl-6-methylbenzonitrile typically involves the introduction of an ethynyl group to a methylbenzonitrile precursor. One common method is the Sonogashira coupling reaction, where an aryl halide reacts with an acetylene derivative in the presence of a palladium catalyst and a copper co-catalyst under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve large-scale Sonogashira coupling reactions or other catalytic processes that ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions is optimized to achieve cost-effective and environmentally friendly production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group, resulting in the formation of 2-ethynyl-6-methylbenzylamine.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, where the ethynyl or methyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a metal catalyst are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products:
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Amines and other reduced forms.
Substitution: Various substituted aromatic compounds.
Aplicaciones Científicas De Investigación
2-Ethynyl-6-methylbenzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving nitriles.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
Mecanismo De Acción
The mechanism of action of 2-Ethynyl-6-methylbenzonitrile involves its interaction with various molecular targets, depending on the context of its use. In chemical reactions, the ethynyl group can act as a nucleophile or electrophile, facilitating the formation of new bonds. In biological systems, the nitrile group may interact with enzymes or receptors, influencing metabolic pathways or signaling processes.
Comparación Con Compuestos Similares
2-Ethynylbenzonitrile: Lacks the methyl group, leading to different reactivity and applications.
6-Methylbenzonitrile:
2-Methylbenzonitrile: The position of the methyl group is different, resulting in distinct properties.
Uniqueness: 2-Ethynyl-6-methylbenzonitrile is unique due to the combined presence of both ethynyl and methyl groups on the benzonitrile core. This combination imparts specific reactivity and versatility, making it valuable in various synthetic and research applications.
Propiedades
Fórmula molecular |
C10H7N |
|---|---|
Peso molecular |
141.17 g/mol |
Nombre IUPAC |
2-ethynyl-6-methylbenzonitrile |
InChI |
InChI=1S/C10H7N/c1-3-9-6-4-5-8(2)10(9)7-11/h1,4-6H,2H3 |
Clave InChI |
HBIJNCIFNDBAIE-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)C#C)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 2-ethyl-1-oxa-5-thiaspiro[2.4]heptane-2-carboxylate 5,5-dioxide](/img/structure/B13485706.png)
![2-[5-(3-chlorophenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13485709.png)
![Tert-butyl N-[(1R)-1-cyano-2-methylpropyl]carbamate](/img/structure/B13485712.png)



![2-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13485737.png)
![3-Fluoro-2-[(trifluoroacetyl)amino]benzoic acid](/img/structure/B13485740.png)
![[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-cyclohex-3-enylmethyl]-carbamic acid tert-butyl ester](/img/structure/B13485743.png)
![2-{6-Butyl-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl}ethan-1-amine dihydrochloride](/img/structure/B13485753.png)

![1-[3,5-Dichloro-4-(methylamino)phenyl]ethan-1-one](/img/structure/B13485766.png)
![2-[2-(difluoromethyl)-1H-1,3-benzodiazol-1-yl]acetic acid](/img/structure/B13485774.png)
